molecular formula C17H13ClFN3O3 B1456943 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate CAS No. 740081-22-5

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Cat. No. B1456943
Key on ui cas rn: 740081-22-5
M. Wt: 361.8 g/mol
InChI Key: YJNQYSVKLRFVQN-UHFFFAOYSA-N
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Patent
US07148230B2

Procedure details

6-Acetoxy-7-methoxy-4(1H)-quinazolinone (150 g; prepared as described in WO96/15118, Example 39 thereof), N,N-diisopropylethylamine (123 ml) and toluene (1275 ml) were stirred at 70° C., under nitrogen. Phosphorus oxychloride (150 ml) was added over 15 minutes to the slurry at 70° C. The mixture was held at 70° C. for 2 hours to complete the chlorination. A dark brown solution formed after 30 minutes following addition of the phosphorus oxychloride. Toluene (680 ml) was added to the reaction mixture, followed by addition of 3-chloro-2-fluoroaniline (78 ml) over 10 minutes at 70° C. On completion of the addition, a solid precipitated resulting in a beige slurry. The slurry was held at 70° C. for 1 hour and then cooled to ambient temperature. The reaction mixture was filtered and washed with toluene (2×300 ml), aqueous IMS (2×450 ml and IMS (2×450 ml). The solid was left to pull dry on the filter overnight to give 6-acetoxy-4-(3-chloro-2-fluoroanilino)-7-methoxyquinazoline.HCl salt; NMR Spectrum: (DMSO d6) 2.39 (s, 3H); 4.02 (s, 3H); 7.36 (t, 1H); 7.58 (s, 1H); 7.64 (t, 1H); 8.79 (s, 1H) 8.91 (s, 1H); 11.93 (bs 1H); Mass Spectrum: M+H362.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
123 mL
Type
reactant
Reaction Step Two
Quantity
1275 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
78 mL
Type
reactant
Reaction Step Five
Quantity
680 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[NH:11][CH:10]=[N:9][C:8]2=O)(=[O:3])[CH3:2].C(N(CC)C(C)C)(C)C.P(Cl)(Cl)(Cl)=O.[Cl:32][C:33]1[C:34]([F:40])=[C:35]([CH:37]=[CH:38][CH:39]=1)[NH2:36]>C1(C)C=CC=CC=1>[C:1]([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[O:15][CH3:16])[N:11]=[CH:10][N:9]=[C:8]2[NH:36][C:35]1[CH:37]=[CH:38][CH:39]=[C:33]([Cl:32])[C:34]=1[F:40])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C(N=CNC2=CC1OC)=O
Step Two
Name
Quantity
123 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
1275 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
Quantity
78 mL
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)F
Step Six
Name
Quantity
680 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
A dark brown solution formed after 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
On completion of the addition
CUSTOM
Type
CUSTOM
Details
a solid precipitated
CUSTOM
Type
CUSTOM
Details
resulting in a beige slurry
WAIT
Type
WAIT
Details
The slurry was held at 70° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with toluene (2×300 ml), aqueous IMS (2×450 ml and IMS (2×450 ml)
WAIT
Type
WAIT
Details
The solid was left
CUSTOM
Type
CUSTOM
Details
to pull dry on the filter overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC)NC1=C(C(=CC=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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